N-(4,5-dimethylthiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide

Description

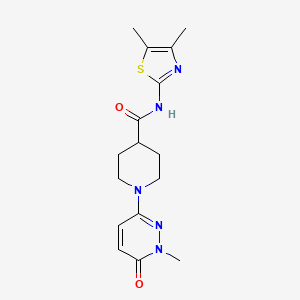

N-(4,5-dimethylthiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a thiazole ring, a dihydropyridazine moiety, and a piperidine-carboxamide backbone.

Properties

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2S/c1-10-11(2)24-16(17-10)18-15(23)12-6-8-21(9-7-12)13-4-5-14(22)20(3)19-13/h4-5,12H,6-9H2,1-3H3,(H,17,18,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEESRMVMYYXDBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2CCN(CC2)C3=NN(C(=O)C=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4,5-dimethylthiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole moiety and a pyridazine ring, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 292.36 g/mol . The presence of these heterocyclic structures contributes to its potential as a drug candidate.

Research indicates that compounds with similar structures often interact with specific biological targets, such as enzymes or receptors. For instance, this compound may exhibit significant interactions with G protein-coupled receptors (GPCRs), which are crucial in various signaling pathways.

Biological Activities

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Similar thiazole derivatives have shown activity against various pathogenic microorganisms. In vitro studies have demonstrated that compounds containing thiazole rings often possess significant antibacterial and antifungal activity .

Antitumor Activity

Thiazole-containing compounds are also recognized for their anticancer potential. Studies have indicated that certain derivatives exhibit cytotoxic effects against several cancer cell lines. For example, structure-activity relationship (SAR) analyses have revealed that modifications in the thiazole ring can enhance antitumor activity by affecting interactions with cancer cell targets .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various pathogens | |

| Antitumor | Cytotoxic effects on cancer cells | |

| GPCR Interaction | Potential modulation of signaling |

Case Study: Anticancer Activity

A study involving thiazole derivatives showed promising results against small cell lung cancer cells. The compound CI-988 was identified as a CCK(2) receptor antagonist that inhibited cell proliferation significantly . This highlights the potential of similar compounds in targeting specific cancer pathways.

Case Study: Antiviral Properties

Research on related compounds has demonstrated antiviral activity against influenza viruses. These studies suggest that modifications to the dihydropyridazine structure could lead to enhanced efficacy against viral infections .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of thiazole and pyridazine have been shown to inhibit the growth of various cancer cell lines. In particular, studies have highlighted the effectiveness of thiazole-pyridine hybrids against breast cancer cells, with some compounds demonstrating better efficacy than standard treatments like 5-fluorouracil .

Anticonvulsant Activity

The compound has also been investigated for its anticonvulsant properties. Studies on related thiazole-integrated compounds showed promising results in seizure models, indicating that structural modifications can enhance anticonvulsant activity. For instance, certain derivatives demonstrated significant protection in electroshock seizure tests .

Case Study 1: Antitumor Activity

A study evaluated a series of thiazole-pyridine hybrids against multiple cancer cell lines (e.g., PC3, MCF-7). One compound exhibited an IC50 value of 5.71 µM against breast cancer cells, outperforming traditional chemotherapeutic agents .

Case Study 2: Anticonvulsant Efficacy

In another investigation focusing on thiazole derivatives, a specific analogue showed a median effective dose (ED50) of 18.4 mg/kg in picrotoxin-induced convulsion models. This suggests potential for developing new anticonvulsant medications based on structural insights from the compound .

Comparison of Biological Activities

| Activity Type | Effective Compounds | IC50/ED50 Values |

|---|---|---|

| Antitumor | Thiazole-pyridine hybrid | 5.71 µM (MCF-7) |

| Anticonvulsant | Thiazole-integrated analogue | ED50 = 18.4 mg/kg |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues from Recent Syntheses

Compound 4i/4j () :

These derivatives incorporate coumarin, pyrimidine, and tetrazole groups. Unlike the target compound, they lack the dihydropyridazine core but share the thiazole-related structural complexity. The presence of coumarin in 4i/4j enhances fluorescence properties, making them suitable for imaging studies, whereas the target compound’s thiazole-methyl groups may prioritize metabolic stability .- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): This imidazo-pyridine derivative shares a fused bicyclic system but diverges in functional groups.

Pharmacological and Physicochemical Properties

Table 1: Key Comparison of Structural and Functional Attributes

Research Findings and Mechanistic Insights

Cytotoxicity and Kinase Inhibition

However, its carboxamide linkage may reduce membrane permeability compared to simpler thiazole derivatives .

Critical Analysis of Data Gaps

- Lack of Direct Bioactivity Data: No peer-reviewed studies explicitly address the target compound’s efficacy or toxicity.

- Comparative Solubility : Empirical solubility data are absent; predictions rely on functional group trends.

- Metabolic Stability : The piperidine-carboxamide moiety may enhance metabolic resistance, but this hypothesis requires validation.

Q & A

Q. What are the standard synthetic routes and coupling strategies for synthesizing this compound?

The compound can be synthesized via carboxamide coupling using acid precursors and amine intermediates. For example, method A (from ) involves reacting acid derivatives (e.g., 3,4,5-trimethoxybenzamido-propyl-thiazole-4-carboxylic acid) with amines like 1-(pyrimidin-2-yl)piperidin-4-amine under peptide coupling conditions (e.g., HATU/DIPEA in DMF). Yields vary (6–39%), necessitating purification via column chromatography or recrystallization . Critical steps include controlling stoichiometry and reaction time to minimize byproducts.

Q. Which analytical techniques are essential for characterizing this compound and validating purity?

Key methods include:

- 1H/13C NMR : Assign proton environments (e.g., methylthiazole protons at δ 2.3–2.5 ppm) and confirm backbone connectivity .

- HPLC : Assess purity (>98% in ) using reverse-phase C18 columns with acetonitrile/water gradients .

- Mass Spectrometry (HRMS-ESI) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm mass accuracy .

- IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹) and heterocyclic ring vibrations .

Q. How can solubility challenges during characterization be addressed?

Low solubility in common NMR solvents (e.g., CDCl₃) may require deuterated DMSO or DMF. Alternative strategies include:

- Co-solvent systems : Mix DMSO with methanol or THF.

- Salt formation : Introduce HCl or TFA salts to improve aqueous solubility.

- Derivatization : Attach solubilizing groups (e.g., PEG chains) temporarily .

Advanced Research Questions

Q. How can reaction yields be optimized for complex heterocyclic systems like this compound?

Systematic optimization is required:

- Base selection : Tertiary amines (e.g., DIPEA) enhance coupling efficiency over inorganic bases .

- Temperature control : Reactions at 0–5°C reduce side reactions in sensitive steps (e.g., tetrazole ring formation) .

- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura couplings in pyridazine functionalization. Example: In , adjusting the base (K₂CO₃ vs. Et₃N) increased yields by 20% in dithiazole syntheses .

Q. What computational strategies are used to model this compound’s target interactions?

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities for kinase targets (e.g., PI3Kγ).

- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories.

- QSAR modeling : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity using Gaussian-based descriptors .

Q. How can contradictions in bioactivity data across assays be resolved?

- Orthogonal assays : Validate inhibition using enzymatic (e.g., fluorescence polarization) and cellular (e.g., MTT) assays.

- Assay conditions : Control pH, redox potential, and serum content to minimize false negatives.

- Theoretical alignment : Link discrepancies to structural motifs (e.g., dihydropyridazine’s redox sensitivity) via DFT calculations .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Core modifications : Replace the piperidine-4-carboxamide with pyrrolidine or azepane rings to probe steric effects.

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridazinone position to enhance metabolic stability .

- Bioisosteric swaps : Substitute thiazole with oxazole or imidazole to assess heterocycle-specific interactions .

Q. What strategies validate target engagement in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.